Crisaborole

Catalog No.
S524455
CAS No.
906673-24-3
M.F
C14H10BNO3
M. Wt
251.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crisaborole

CAS Number

906673-24-3

Product Name

Crisaborole

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Molecular Formula

C14H10BNO3

Molecular Weight

251.05 g/mol

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O

Solubility

Insoluble

Synonyms

AN2728; AN-2728; AN 2728; Crisaborole, Eucrisa;

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O

Description

The exact mass of the compound Crisaborole is 251.07537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness in Treating Atopic Dermatitis

Several clinical trials have investigated the efficacy of crisaborole in managing AD. These studies, including Phases I, II, and III trials, have shown positive results. Crisaborole treatment led to improvements in various AD symptoms compared to a placebo ointment, including:

  • Overall disease severity as assessed by the Investigator's Static Global Assessment (ISGA) score 1: )
  • Atopic Dermatitis Severity Index (ADSI) score 1: )
  • Pruritus (itching) 2: )
  • Erythema (redness) 1: )
  • Exudation (oozing) 1: )
  • Excoriation (scratching) 1: )
  • Induration/papulation (thickening and bumps) 1: )
  • Lichenification (rough, thickened skin) 1: )

These findings suggest crisaborole can be an effective treatment option for mild to moderate AD in patients as young as 2 years old 1: ).

Mechanism of Action

Crisaborole works differently from traditional corticosteroids, which suppress the immune system to reduce inflammation. Instead, it acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, crisaborole allows for increased levels of cAMP, which is thought to modulate various cellular processes involved in inflammation and immune response 5: . This mechanism offers a potential benefit for patients who may not tolerate or prefer corticosteroids.

Safety Profile

Studies have shown crisaborole to have a favorable safety profile. Adverse events reported are typically mild to moderate and include burning, stinging, and erythema at the application site 3: . Additionally, crisaborole exhibits minimal systemic absorption, reducing the risk of side effects that can occur with some medications 5: .

Crisaborole is a nonsteroidal topical medication primarily used for treating mild-to-moderate atopic dermatitis, commonly known as eczema. It is marketed under the brand name Eucrisa. The chemical structure of crisaborole is defined as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, with a molecular formula of C₁₄H₁₀BNO₃ and a molar mass of 251.05 g/mol . This compound belongs to the class of benzoxaboroles, characterized by a boronic acid hemiester linked to a phenolic ether and a nitrile group .

The exact mechanism by which crisaborole exerts its therapeutic effect is not fully understood, but research suggests it involves inhibiting an enzyme called phosphodiesterase-4 (PDE4) [, ]. PDE4 plays a role in inflammatory processes, and by inhibiting it, crisaborole reduces inflammation in the skin, alleviating eczema symptoms like itching and redness [].

Crisaborole is generally well-tolerated, with the most common side effects being burning or stinging at the application site []. These effects are usually mild and temporary. Serious side effects are rare [].

Safety Information:

  • Crisaborole may cause allergic reactions at or near the application site [].
  • It is essential to consult a healthcare professional before using crisaborole, especially if pregnant or breastfeeding [].

Limitations:

  • Crisaborole is not a cure for eczema and may need to be used regularly to manage symptoms [].
  • More research is needed to fully understand the long-term safety and efficacy of crisaborole [].

Crisaborole acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which subsequently inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This action leads to a reduction in the release of pro-inflammatory mediators such as tumor necrosis factor alpha and various interleukins .

The major metabolic pathways for crisaborole involve hydrolysis and oxidation, resulting in inactive metabolites that include 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid .

Crisaborole exhibits broad-spectrum anti-inflammatory activity by primarily targeting PDE4A, PDE4B, PDE4C, and PDE4D isoenzymes . Its mechanism involves the suppression of cytokines involved in immune responses and inflammation, which are elevated in conditions like atopic dermatitis. Clinical trials have demonstrated its effectiveness in improving skin conditions associated with atopic dermatitis, with participants showing significant improvement after 28 days of treatment .

The synthesis of crisaborole involves several key steps:

  • Formation of the Benzoxaborole Core: The initial step typically involves reactions that create the benzoxaborole structure.
  • Nitration: The introduction of the nitrile group is achieved through nitration reactions.
  • Coupling Reactions: These reactions integrate various functional groups to form the final compound.
  • Purification: The final product undergoes purification processes to ensure high purity suitable for pharmaceutical applications .

Crisaborole is primarily indicated for the topical treatment of mild-to-moderate atopic dermatitis in both adults and children aged two years and older. Its non-steroidal formulation makes it a favorable option for patients who may be sensitive to steroid treatments . The safety profile shows that it has low systemic absorption, minimizing the risk of systemic side effects typically associated with other treatments .

In vitro studies indicate that crisaborole does not significantly inhibit cytochrome P450 enzymes under clinical use conditions, suggesting minimal drug interaction potential with other medications metabolized by these enzymes. Specifically, it does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 significantly . Additionally, crisaborole's metabolites also show limited interaction potential with drug transporters such as P-glycoprotein and uridine diphosphate-glucuronosyltransferase enzymes .

Crisaborole is unique among its peers due to its specific mechanism as a phosphodiesterase inhibitor. Here are some similar compounds for comparison:

Compound NameMechanism of ActionIndicationsUnique Features
TavaborolePhosphodiesterase inhibitorTopical antifungalPrimarily used for fungal infections
ApremilastPhosphodiesterase inhibitorPsoriasisOral administration; systemic effects
RoflumilastPhosphodiesterase inhibitorChronic obstructive pulmonary diseaseOral formulation; broader systemic applications

Crisaborole's unique properties lie in its topical application specifically for atopic dermatitis without significant systemic absorption or side effects associated with other PDE inhibitors used systemically .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.0753733 g/mol

Monoisotopic Mass

251.0753733 g/mol

Heavy Atom Count

19

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q2R47HGR7P

Drug Indication

Intended for the topical treatment of mild to moderate atopic dermatitis in patients 2 years of age and older.
FDA Label
Staquis is indicated for treatment of mild to moderate atopic dermatitis in adults and paediatric patients from 2 years of age with � 40% body surface area (BSA) affected.
Treatment of atopic dermatitis

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.

Absorption Distribution and Excretion

Systemic concentrations of crisaborole were reached by 8 days of twice-daily topical administration. It has low systemic absorption thus poses less risk for developing systemic side effects.
Renal excretion of metabolites is the major route of elimination.

Metabolism Metabolites

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis; this metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (metabolite 2), formed via oxidation, is also a major metabolite.

Wikipedia

Crisaborole
4,4'-Diaminodicyclohexylmethane

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Thombre A, Tse S, Yeoh T, Chen R, North R, Brown M. Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2. Int J Pharm. 2019 Nov 21:118847. doi: 10.1016/j.ijpharm.2019.118847. [Epub ahead of print] PubMed PMID: 31759994.
2: Ono R, Yagi M, Shoji A, Fujita K, Yoshida M, Ports WC, Purohit VS. Phase 1 study of crisaborole in Japanese healthy volunteers and patients with atopic dermatitis. J Dermatol. 2019 Oct 27. doi: 10.1111/1346-8138.15123. [Epub ahead of print] PubMed PMID: 31657024.
3: Bissonnette R, Pavel AB, Diaz A, Werth JL, Zang C, Vranic I, Purohit VS, Zielinski MA, Vlahos B, Estrada YD, Saint-Cyr Proulx E, Ports WC, Guttman-Yassky E. Crisaborole and atopic dermatitis skin biomarkers: An intrapatient randomized trial. J Allergy Clin Immunol. 2019 Nov;144(5):1274-1289. doi: 10.1016/j.jaci.2019.06.047. Epub 2019 Aug 13. PubMed PMID: 31419544.
4: Demurtas A, Pescina S, Nicoli S, Santi P, Padula C. Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers. Biomed Chromatogr. 2019 Nov;33(11):e4664. doi: 10.1002/bmc.4664. Epub 2019 Aug 29. PubMed PMID: 31342550.
5: Hashim PW, Chima M, Kim HJ, Bares J, Yao CJ, Singer G, Chen T, Genece J, Baum D, Kimmel GW, Nia JK, Gagliotti M, Lebwohl MG. Crisaborole 2% ointment for the treatment of intertriginous, anogenital, and facial psoriasis: a double-blind, randomized, vehicle-controlled trial. J Am Acad Dermatol. 2019 Jul 3. pii: S0190-9622(19)32287-X. doi: 10.1016/j.jaad.2019.06.1288. [Epub ahead of print] PubMed PMID: 31279028.
6: Callender VD, Alexis AF, Stein Gold LF, Lebwohl MG, Paller AS, Desai SR, Tan H, Ports WC, Zielinski MA, Tallman AM. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups. Am J Clin Dermatol. 2019 Oct;20(5):711-723. doi: 10.1007/s40257-019-00450-w. PubMed PMID: 31264114; PubMed Central PMCID: PMC6764931.
7: Pharmacoeconomic Review Report: Crisaborole Ointment, 2% (Eucrisa): (Pfizer Canada Inc.): Indication: For topical treatment of mild-to-moderate atopic dermatitis in patients two years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. Available from http://www.ncbi.nlm.nih.gov/books/NBK542516/ PubMed PMID: 31211531.
8: Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa): (Pfizer Canada Inc.): Indication: For topical treatment of mild to moderate atopic dermatitis in patients 2 years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. Available from http://www.ncbi.nlm.nih.gov/books/NBK542348/ PubMed PMID: 31206290.
9: CADTH Canadian Drug Expert Committee Recommendation: Crisaborole (Eucrisa — Pfizer Canada Inc.): Indication: For topical treatment of mild-to-moderate atopic dermatitis in patients two years of age and older [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Apr. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK542403/ PubMed PMID: 31206288.
10: Kimyon RS, Schlarbaum JP, Liou YL, Hylwa SA, Warshaw EM. Allergic Contact Dermatitis to Crisaborole. Dermatitis. 2019 Jul/Aug;30(4):272-274. doi: 10.1097/DER.0000000000000488. PubMed PMID: 31136354.
11: Ständer S, Yosipovitch G, Bushmakin AG, Cappelleri JC, Luger T, Tom WL, Ports WC, Zielinski MA, Tallman AM, Tan H, Gerber RA. Examining the association between pruritus and quality of life in patients with atopic dermatitis treated with crisaborole. J Eur Acad Dermatol Venereol. 2019 Sep;33(9):1742-1746. doi: 10.1111/jdv.15712. Epub 2019 Jul 7. PubMed PMID: 31132182.
12: Ramachandran V, Cline A, Feldman SR, Strowd LC. Evaluating crisaborole as a treatment option for atopic dermatitis. Expert Opin Pharmacother. 2019 Jun;20(9):1057-1063. doi: 10.1080/14656566.2019.1604688. Epub 2019 Apr 19. PubMed PMID: 31002539.
13: Woo TE, Kuzel P. Crisaborole 2% Ointment (Eucrisa) for Atopic Dermatitis. Skin Therapy Lett. 2019 Mar;24(2):4-6. Review. PubMed PMID: 30970204.
14: Simpson EL, Yosipovitch G, Bushmakin AG, Cappelleri JC, Luger T, Ständer S, Tom WL, Ports WC, Zielinski MA, Tallman AM, Tan H, Gerber RA. Direct and Indirect Effects of Crisaborole Ointment on Quality of Life in Patients with Atopic Dermatitis: A Mediation Analysis. Acta Derm Venereol. 2019 Jul 1;99(9):756-761. doi: 10.2340/00015555-3181. PubMed PMID: 30896779.
15: Barney E, Prose NS, Ramirez M. Inflammatory linear verrucous epidermal nevus treated successfully with crisaborole ointment in a 5-year-old boy. Pediatr Dermatol. 2019 May;36(3):404-405. doi: 10.1111/pde.13793. Epub 2019 Mar 5. PubMed PMID: 30838675.
16: Pao-Ling Lin C, Gordon S, Her MJ, Rosmarin D. A retrospective study: Application site pain with the use of crisaborole, a topical phosphodiesterase 4 inhibitor. J Am Acad Dermatol. 2019 May;80(5):1451-1453. doi: 10.1016/j.jaad.2018.10.054. Epub 2018 Nov 2. PubMed PMID: 30395914.
17: Simpson EL, Paller AS, Boguniewicz M, Eichenfield LF, Feldman SR, Silverberg JI, Chamlin SL, Zane LT. Crisaborole Ointment Improves Quality of Life of Patients with Mild to Moderate Atopic Dermatitis and Their Families. Dermatol Ther (Heidelb). 2018 Dec;8(4):605-619. doi: 10.1007/s13555-018-0263-0. Epub 2018 Oct 22. PubMed PMID: 30345457; PubMed Central PMCID: PMC6261115.
18: Castelli G, Schaffer M. Crisaborole (Eucrisa) for Mild to Moderate Atopic Dermatitis. Am Fam Physician. 2018 Sep 15;98(6):379-380. PubMed PMID: 30215912.
19: Robbins AB, Gor A, Bui MR. Topical Crisaborole-A Potential Treatment for Recalcitrant Palmoplantar Psoriasis. JAMA Dermatol. 2018 Sep 1;154(9):1096-1097. doi: 10.1001/jamadermatol.2018.2397. PubMed PMID: 30090935.
20: Lee EB, Lebwohl MG, Wu JJ. Treatment of psoriasis with crisaborole. J Dermatolog Treat. 2019 Mar;30(2):156-157. doi: 10.1080/09546634.2018.1480747. Epub 2018 Jun 8. PubMed PMID: 29812961.

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